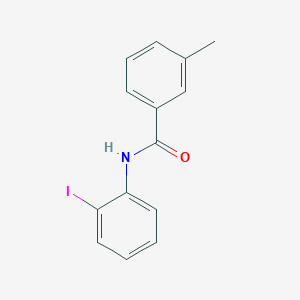

N-(2-iodophenyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-iodophenyl)-3-methylbenzamide, commonly known as IMPY, is a chemical compound that belongs to the benzamide family. It is a potent ligand for the imaging of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.

Aplicaciones Científicas De Investigación

Synthesis of Hypervalent Iodine Compounds

N-(2-iodophenyl)-3-methylbenzamide: is utilized in the synthesis of hypervalent iodine compounds, which are pivotal in modern organic synthesis . These compounds serve as electrophilic functional groups, mild and selective oxidants, and substrates for nucleophilic reactions. The close contact between iodine and nitrogen atoms in these compounds is of particular interest for the development of new synthetic methodologies.

Organic Synthesis Intermediates

The compound serves as an important intermediate in organic synthesis, facilitating the construction of complex molecules . Its reactivity profile allows for the introduction of the iodophenyl moiety into various molecular frameworks, which is crucial for the synthesis of pharmaceuticals and agrochemicals.

Palladium-Catalyzed Reactions

N-(2-iodophenyl)-3-methylbenzamide: can participate in palladium-catalyzed reactions, such as oxidative addition . These reactions are fundamental in cross-coupling processes that form carbon-carbon and carbon-heteroatom bonds, essential for the creation of diverse organic compounds.

Supramolecular Chemistry

This compound contributes to the formation of three-dimensional framework structures in supramolecular chemistry . The ability to form hydrogen bonds and iodo carbonyl interactions makes it a valuable component for designing new materials with specific properties.

Indole Synthesis

It is used in the synthesis of indoles from 2-iodoanilines and terminal alkynes . Indoles are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, making this application particularly relevant.

Mecanismo De Acción

Target of Action

N-(2-iodophenyl)-3-methylbenzamide is a complex compound that interacts with various targets. The primary targets of this compound are yet to be fully identified. It has been suggested that it may interact with palladium (pd) in certain reactions

Mode of Action

The compound’s mode of action involves a series of chemical reactions. It has been suggested that N-(2-iodophenyl)-3-methylbenzamide can undergo a palladium-catalyzed tandem reaction with isocyanide, leading to the production of aza-heterocyclic amides . This reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which is proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .

Biochemical Pathways

It is known that the compound can participate in palladium-catalyzed reactions These reactions can lead to the formation of aza-heterocyclic amides, which may affect various biochemical pathways

Pharmacokinetics

It has been suggested that the compound may have a prolonged in vivo metabolism compared to in vitro modeling, possibly due to sequestration into adipose tissue This could impact the compound’s bioavailability

Result of Action

The compound’s ability to participate in palladium-catalyzed reactions and produce aza-heterocyclic amides suggests that it may have significant effects at the molecular level

Action Environment

The action environment can significantly influence the action, efficacy, and stability of N-(2-iodophenyl)-3-methylbenzamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the outcomes of its reactions

Propiedades

IUPAC Name |

N-(2-iodophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNLEDVWJWTMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-iodophenyl)-3-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)

![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)

![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)

![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)

![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)

![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)

![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)